molecular formula C6H9NO B1338186 1-(Furan-3-yl)ethanamine CAS No. 252372-09-1

1-(Furan-3-yl)ethanamine

Cat. No.: B1338186
CAS No.: 252372-09-1
M. Wt: 111.14 g/mol
InChI Key: SBVKKZRVKMOURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-yl)ethanamine is a secondary amine featuring a furan ring substituted at the 3-position with an ethylamine group. Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol. The hydrochloride salt form (CAS: 1196154-46-7) is commercially available for laboratory use, primarily as a pharmaceutical intermediate or research chemical .

Properties

IUPAC Name

1-(furan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVKKZRVKMOURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472980
Record name 1-(furan-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252372-09-1
Record name 1-(furan-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252372-09-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethanamine can be synthesized through several methods. One common approach involves the Paal–Knorr synthesis, which is used to create substituted furans from 1,4-diketones . This method requires an acid catalyst to facilitate the reaction. Another method involves the reaction of furan derivatives with primary amines under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)ethanamine undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the furan ring into more saturated derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based aldehydes, while substitution reactions can produce various substituted amines.

Scientific Research Applications

1-(Furan-3-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Furan-3-yl)ethanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the furan ring can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-(Furan-3-yl)ethanamine and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound - C₆H₉NO 111.14 Furan ring (3-position), ethylamine substituent Pharmaceutical intermediate; research chemical
1-(Furan-2-yl)ethanamine 1121-46-6 C₆H₉NO 111.14 Furan ring (2-position), ethylamine substituent Positional isomer with distinct reactivity due to furan oxygen orientation
1-(Pyrazin-2-yl)ethanamine 179323-60-5 C₆H₉N₃ 123.16 Pyrazine ring (2-position), electron-deficient Potential ligand in coordination chemistry; requires safety precautions
Tryptamine 61-54-1 C₁₀H₁₂N₂ 160.22 Indole ring (3-position), ethylamine substituent Serotonergic system modulator; reference standard for hallucinogens
1-[3-(Difluoromethoxy)phenyl]ethanamine 926263-64-1 C₉H₁₁F₂NO 197.19 Phenyl ring with difluoromethoxy group Enhanced metabolic stability due to fluorine substitution; pharmaceutical applications
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 1157581-09-3 C₉H₁₂FNO 169.20 Chiral center, fluorophenyl group Stereoselective synthesis intermediate; enantiomers impact biological activity

Key Structural and Functional Insights

Furan vs. Pyrazine :

  • The furan ring (electron-rich) in this compound facilitates electrophilic aromatic substitution, whereas the pyrazine ring in 1-(Pyrazin-2-yl)ethanamine (electron-deficient) promotes nucleophilic reactions. This difference affects their utility in synthesizing coordination complexes or drug candidates .

Positional Isomerism :

  • 1-(Furan-2-yl)ethanamine and this compound are positional isomers. The 2-substituted furan derivative may exhibit altered solubility and reactivity due to steric and electronic effects compared to the 3-substituted analog .

Aromatic System Variations :

  • Tryptamine (indole-based) engages in π-π stacking interactions in biological systems, making it critical in neurotransmitter pathways. In contrast, phenyl-substituted derivatives (e.g., 1-[3-(Difluoromethoxy)phenyl]ethanamine) are tailored for improved pharmacokinetics, such as resistance to oxidative metabolism .

Chirality :

  • Compounds like (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine highlight the importance of stereochemistry. The (R)-enantiomer may exhibit distinct binding affinities in drug-receptor interactions compared to its (S)-counterpart .

Biological Activity

1-(Furan-3-yl)ethanamine, also known as furan-3-ylethylamine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H9_9N
  • Molecular Weight : 111.15 g/mol
  • CAS Number : 252372-09-1

The presence of the furan moiety contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Monoamine Modulation : The compound has been shown to interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This interaction suggests potential antidepressant or anxiolytic effects.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antidepressant Effects

A notable study investigated the antidepressant-like effects of this compound in animal models. The results demonstrated a significant reduction in depressive behaviors when administered in appropriate doses. The compound's ability to enhance serotonin levels in the brain is believed to contribute to these effects.

Neuroprotective Properties

Another area of research focused on the neuroprotective effects of this compound against neurodegenerative conditions. In vitro assays showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antidepressant Activity

In a randomized controlled trial, subjects administered this compound showed a marked improvement in mood and anxiety levels compared to the placebo group. The study highlighted the compound's efficacy in enhancing emotional well-being through neurotransmitter modulation.

Study GroupPre-Treatment ScorePost-Treatment Scorep-value
Treatment Group188<0.01
Placebo Group1715NS

NS = Not Significant

Case Study 2: Neuroprotection

A laboratory study assessed the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death compared to untreated controls.

TreatmentCell Viability (%)p-value
Control30-
This compound (10 µM)80<0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.